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Compound of Interest

Compound Name: (-)-MDO-NPA HCl

CAS No.: 81264-57-5

Cat. No.: B1676118

Get Quote

Content Type: Comparative Pharmacological Guide Subject: (-)-MDO-NPA HCl (Prodrug of (-)-

NPA) Application: In Vivo Antipsychotic Screening & Dopaminergic Profiling

Executive Summary: The Agonist Challenge Model
(-)-MDO-NPA HCl is a synthetic aporphine derivative that functions as a lipophilic prodrug for

(-)-N-n-propylnoraporphine (NPA).[1] Unlike standard antipsychotics (e.g., Haloperidol,

Clozapine) which block dopamine receptors, (-)-MDO-NPA is a potent, long-acting D2/D1

receptor agonist.

In the context of antipsychotic benchmarking, (-)-MDO-NPA serves as the "Psychosis

Generator". Its superior oral bioavailability and "depot-like" duration (compared to

Apomorphine) make it the gold standard for inducing stable, reproducible stereotypic behaviors

in animal models—phenotypes that effective antipsychotics must reverse.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mechanistic Benchmarking: Agonist vs. Antagonist
Profiles
To validate a new antipsychotic, researchers must demonstrate its ability to compete with (-)-

MDO-NPA at the receptor level.

Receptor Binding Affinity ( )
The active metabolite, (-)-NPA, exhibits picomolar to low-nanomolar affinity, often exceeding

that of the antipsychotics designed to block it.

(-)-NPA (Active Metabolite):

(D2 High)

Haloperidol:

(D2 High)

Clozapine:

(D2 Low)

Implication: A significantly higher molar concentration of Clozapine is required to displace (-)-

NPA compared to Haloperidol. This differential is the basis for distinguishing "Typical" vs.

"Atypical" potency in screening assays.
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Signaling Pathway Visualization
The following diagram illustrates the opposing actions of (-)-MDO-NPA (Agonist) and

Antipsychotics (Antagonists) on the Dopamine D2 Receptor signaling cascade.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Mechanism of Action: (-)-MDO-NPA activates D2 signaling; Antipsychotics (Halo)

competitively block this pathway.

Experimental Protocols: The MDO-NPA Challenge
Assay
This protocol describes the industry-standard method for benchmarking an antipsychotic

candidate using (-)-MDO-NPA as the challenge agent.

Rationale
(-)-MDO-NPA is preferred over Apomorphine for this assay because:

Duration: Effects last 4–6 hours (vs. 45 mins for Apomorphine), allowing for chronic dosing

studies.

Route: It is orally active, mimicking clinical dosing regimens more accurately than

subcutaneous injections.
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Protocol A: In Vivo Stereotypy Reversal Assay
Objective: Determine the

of a test antipsychotic in blocking (-)-MDO-NPA induced behaviors.

Subject Preparation:

Use Male Sprague-Dawley rats (250–300g).

Acclimatize to observation cages for 60 minutes.

Antipsychotic Pre-treatment:

Administer Test Drug (e.g., Haloperidol 0.1–1.0 mg/kg) or Vehicle via IP/PO route.

Wait for

of the test drug (typically 30–60 mins).

The Challenge:

Administer (-)-MDO-NPA HCl (0.5 – 3.0 mg/kg, s.c. or p.o.).

Note: Oral administration requires a higher dose due to first-pass metabolism, though

MDO-NPA is protected relative to NPA.

Scoring (The Creese Scale):

Score behavior every 10 minutes for 120 minutes.

0: Asleep/Stationary.

1: Active locomotion.

2: Intermittent sniffing.

3: Constant sniffing.

4: Licking/Gnawing (Stereotypy).
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Data Analysis:

Calculate the Stereotypy Index (Sum of scores).

Compare Test Drug group vs. Vehicle group.

Success Criteria: Significant reduction in Stereotypy Index (Score < 2) indicates

antipsychotic efficacy.

Protocol B: Workflow Visualization
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Caption: Experimental workflow for screening antipsychotics using the MDO-NPA challenge.

Scientific Note: The Enantiomer Distinction
It is critical for researchers to distinguish between the enantiomers of MDO-NPA, as they

possess opposing pharmacological profiles.

(-)-MDO-NPA (R-isomer): The subject of this guide. Agonist. Used to test antipsychotics or

treat Parkinson's.

(+)-MDO-NPA (S-isomer): A putative Antipsychotic Candidate.
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Mechanism:[2] Selective antagonist at limbic D2 receptors (Nucleus Accumbens) while

sparing striatal receptors.

Significance: This isomer represents a potential "Atypical" profile with reduced

extrapyramidal side effects (EPS).

Benchmarking: If studying the S(+) isomer, the benchmark would be Clozapine (for limbic

selectivity) rather than Haloperidol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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